Dimethyl 2-nitroisophthalate

描述

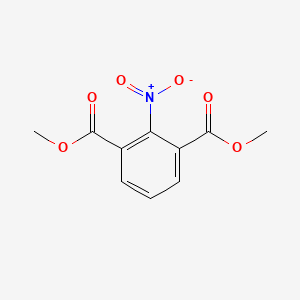

Dimethyl 2-nitroisophthalate is an organic compound with the molecular formula C₁₀H₉NO₆. It is a derivative of isophthalic acid, where two ester groups and a nitro group are attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: Dimethyl 2-nitroisophthalate can be synthesized through the nitration of dimethyl isophthalate. The process involves the reaction of dimethyl isophthalate with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, concentration, and reaction time to maximize yield and purity. The product is then purified through crystallization or distillation .

化学反应分析

Types of Reactions: Dimethyl 2-nitroisophthalate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Reduction: Dimethyl 2-aminoisophthalate.

Substitution: Various substituted isophthalates depending on the nucleophile used.

Hydrolysis: 2-nitroisophthalic acid.

科学研究应用

Organic Synthesis

Dimethyl 2-nitroisophthalate serves as a significant intermediate in organic synthesis. It is utilized in the preparation of various derivatives, including:

- 2-Amino-dimethyl-terephthalic acid : This compound is pivotal in dye manufacturing and other chemical syntheses . The synthesis involves the reduction of the nitro group to an amino group, which can be further functionalized.

Table 1: Key Reactions Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Reduction | 2-Amino-dimethyl-terephthalic acid | Niu et al., 2002 |

| Esterification | Various esters | Meiries et al., 2013 |

Material Science

In material science, this compound is explored for its potential use in polymer chemistry. Its structure allows for the incorporation into polyesters and other polymer matrices, enhancing their thermal stability and mechanical properties.

Case Study: Polymer Blends

A study investigated the incorporation of this compound into polyester blends to improve their thermal resistance. The findings indicated that polymers modified with this compound exhibited improved thermal degradation temperatures compared to unmodified counterparts .

Pharmaceutical Applications

Recent research has highlighted the potential of this compound in drug development. Its structural features allow it to act as a precursor for compounds with biological activity.

Antimycobacterial Activity

Research has shown that compounds derived from nitroaromatic structures exhibit significant antimycobacterial activity. This compound can be modified to create analogs that target Mycobacterium tuberculosis, showcasing its potential in developing new antitubercular agents .

Environmental Chemistry

The compound's nitro groups suggest potential applications in environmental chemistry as well. Research indicates that nitro compounds can be involved in the degradation processes of pollutants, making this compound a candidate for further studies in this domain.

作用机制

The mechanism of action of dimethyl 2-nitroisophthalate involves its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester groups can be hydrolyzed to carboxylic acids, which can interact with various biological targets. These transformations enable the compound to act as a versatile intermediate in synthetic chemistry .

相似化合物的比较

Dimethyl isophthalate: Lacks the nitro group, making it less reactive in certain chemical reactions.

Dimethyl 5-nitroisophthalate: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.

Dimethyl terephthalate: Contains ester groups but no nitro group, used primarily in polymer production

Uniqueness: Dimethyl 2-nitroisophthalate’s unique combination of ester and nitro groups makes it particularly valuable in organic synthesis, allowing for a wide range of chemical transformations and applications in various fields .

生物活性

Dimethyl 2-nitroisophthalate (DMNIP) is an organic compound classified as a nitro derivative of isophthalic acid, notable for its potential applications in various fields, including materials science and biochemistry. Its structure, characterized by two methyl ester groups and a nitro group at the 2-position of the isophthalate backbone, significantly influences its biological activity and reactivity.

- Chemical Formula : C₁₀H₉N₁O₆

- Molecular Weight : 239.18 g/mol

- Appearance : Light yellow solid

- Functional Groups : Nitro (-NO₂), Ester (-COO)

DMNIP can be synthesized through several methods, often involving the nitration of isophthalic acid followed by methylation. Its reactivity profile allows it to engage with various nucleophiles and electrophiles, making it a valuable building block in organic synthesis.

Enzymatic Reactions

Research indicates that DMNIP can serve as a substrate in enzyme-catalyzed reactions. The compound's nitro group enhances its reactivity, allowing for various modifications which are essential in synthetic organic chemistry. For instance, studies have shown that DMNIP can undergo hydrolysis to yield 2-nitroisophthalic acid, which has implications for biodegradability and environmental impact assessments .

Toxicological Studies

Toxicological evaluations have highlighted the potential risks associated with phthalates, including DMNIP. These compounds are often used as plasticizers in food contact materials, raising concerns about their leaching into food products and subsequent health effects. Long-term exposure to DMNIP has been linked to disruptions in cellular function and prolonged activation of antioxidant pathways .

Case Studies and Research Findings

-

Biodegradability Assessment :

A study focused on the biodegradability of DMNIP in various microbiological environments demonstrated that it can be metabolized by certain microbial communities. This finding is crucial for understanding its environmental persistence and potential ecological impacts . -

Cellular Effects :

Long-term studies have shown that DMNIP can affect cellular functions, including oxidative stress responses. The compound's ability to activate antioxidant pathways suggests a dual role where it could either protect against or contribute to cellular damage depending on concentration and exposure duration . -

Reactivity with Nucleophiles :

Interaction studies involving DMNIP have revealed its capacity to react with diverse nucleophiles, which is significant for its application in synthetic chemistry. These reactions are vital for modifying the compound for various applications, including polymer synthesis .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₉N₁O₆ |

| Molecular Weight | 239.18 g/mol |

| Melting Point | 123-125 °C |

| Solubility | Soluble in organic solvents |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing dimethyl 2-nitroisophthalate with high purity, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration of dimethyl isophthalate using mixed acids (HNO₃/H₂SO₄). Optimization requires controlling temperature (0–5°C to minimize side reactions) and stoichiometry (1:1.2 molar ratio of precursor to nitric acid). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. Monitor reaction progress with TLC (Rf ≈ 0.4 under UV) and confirm purity via NMR (e.g., absence of aromatic proton splitting in byproducts) .

Q. How should researchers design a literature review strategy to identify gaps in this compound studies?

- Methodological Answer : Use systematic searches in databases like SciFinder and Reaxys with terms: "this compound synthesis," "spectroscopic characterization," and "reactivity." Cross-reference CAS RN 13104-58-8 and validate results against regulatory databases (e.g., EPA Chemical Dashboard). Prioritize peer-reviewed journals over patents to focus on mechanistic insights. Track citations of foundational papers (e.g., nitration kinetics in aromatic esters) to identify understudied areas .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (δ 8.5–8.7 ppm for aromatic protons, δ 3.9–4.1 ppm for methoxy groups) and ¹³C NMR (ester carbonyl at ~168 ppm).

- MS : High-resolution ESI-MS for molecular ion [M+H]⁺ at m/z 255.04.

- FTIR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1530 cm⁻¹ (NO₂ asymmetric stretching).

- XRD : For crystalline structure analysis, particularly if studying polymorphism .

Advanced Research Questions

Q. How can response surface methodology (RSM) be applied to optimize the degradation of this compound in environmental studies?

- Methodological Answer : Use a Box-Behnken design (BBD) to test variables: oxidant concentration (e.g., Fe(VI)), pH, and reaction time. Fit data to a quadratic model (e.g., ANOVA with p < 0.05 for significance). For example, in analogous phthalate degradation, Fe(VI)/CaO₂ systems achieved 85% efficiency at pH 8.5, 60 min, and 0.5 mM Fe(VI). Validate with HPLC-UV (λ = 254 nm) . Table 1 : Example Experimental Design for Degradation Optimization

| Factor | Low Level | High Level |

|---|---|---|

| Fe(VI) (mM) | 0.3 | 0.7 |

| Reaction Time (min) | 30 | 90 |

| pH | 7.0 | 9.0 |

Q. What strategies reconcile contradictory data in computational vs. experimental studies of this compound reactivity?

- Methodological Answer : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers for nitro group reduction) with experimental kinetic data (e.g., voltammetry for redox potentials). Discrepancies may arise from solvent effects or implicit vs. explicit solvation models in simulations. Validate computational parameters (e.g., B3LYP/6-31G*) against experimental UV-Vis spectra of intermediates .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Methodological Answer : Document all variables:

- Precise stoichiometry : Use calibrated balances (±0.1 mg).

- Temperature control : Report cooling rates (e.g., 2°C/min).

- Purification thresholds : Specify HPLC purity criteria (e.g., ≥98% area under the curve).

Publish raw data (e.g., NMR spectra, chromatograms) in open-access repositories to enable cross-validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : In amber glass vials at 4°C, away from reducing agents (risk of nitro group reduction).

- PPE : Nitrile gloves, lab coats, and fume hoods (LD50 data for similar nitroesters suggests moderate toxicity).

- Waste disposal : Neutralize with alkaline solutions (pH >10) before incineration to prevent environmental release .

Q. Methodological Design & Data Analysis

Q. How do researchers design experiments to study the electrophilic substitution reactivity of this compound?

- Methodological Answer : Use competitive kinetics (e.g., with toluene as a reference substrate) in nitration or sulfonation reactions. Monitor regioselectivity via LC-MS and compare with Hammett σ⁺ values. For example, nitro groups act as meta-directors; deviations may indicate steric effects from ester moieties .

Q. What statistical approaches are recommended for analyzing variability in spectroscopic data for this compound?

- Methodological Answer : Apply principal component analysis (PCA) to FTIR or Raman spectra datasets to identify outliers. Use multivariate regression to correlate spectral shifts (e.g., NO₂ stretching frequencies) with solvent polarity or temperature .

Q. Advanced Computational & Hybrid Methods

Q. How can QSAR models predict the environmental persistence of this compound?

- Methodological Answer : Train models using descriptors like logP (2.1), molar refractivity, and nitro group partial charges. Validate against experimental half-life data in aqueous hydrolysis (e.g., t₁/₂ ≈ 120 h at pH 7). Hybrid approaches integrate molecular dynamics (MD) simulations to assess biodegradation pathways .

属性

IUPAC Name |

dimethyl 2-nitrobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(10(13)17-2)8(6)11(14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMFVOACDBUXRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。